molecular formula C20H24IN3S B2505388 4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide CAS No. 1025707-86-1

4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide

Cat. No.: B2505388
CAS No.: 1025707-86-1
M. Wt: 465.4
InChI Key: VGUYLAGAEBTLFH-WQGAEACMSA-M
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Description

4-({[3-(tert-Butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide is a heterocyclic compound featuring a pyridinium core linked to a substituted 1,3-thiazol-2(3H)-ylidene moiety. The tert-butyl and phenyl substituents on the thiazole ring enhance steric bulk and electronic stability, while the iodide counterion contributes to its solubility in polar solvents. Potential applications include antimicrobial or cytotoxic activities, as suggested by structurally similar derivatives in the literature .

Properties

IUPAC Name

3-tert-butyl-N-[(1-methylpyridin-1-ium-4-yl)methyl]-4-phenyl-1,3-thiazol-2-imine;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N3S.HI/c1-20(2,3)23-18(17-8-6-5-7-9-17)15-24-19(23)21-14-16-10-12-22(4)13-11-16;/h5-13,15H,14H2,1-4H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYLAGAEBTLFH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=CSC1=NCC2=CC=[N+](C=C2)C)C3=CC=CC=C3.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-({[3-(tert-butyl)-4-phenyl-1,3-thiazol-2(3H)-yliden]amino}methyl)-1-methylpyridinium iodide, a compound with the CAS number 1025707-86-1, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20_{20}H24_{24}I\text{N}_3$$$$\text{S}, with a molecular weight of 465.4 g/mol. The structure features a thiazole ring, which is known for its biological activity in various medicinal chemistry applications.

PropertyValue
Molecular FormulaC_{20}H_{24}I\text{N}_3$$$$\text{S}
Molecular Weight465.4 g/mol
CAS Number1025707-86-1

The compound exhibits several mechanisms of action that contribute to its biological activity:

  • Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease (AD). Inhibiting these enzymes can prevent the aggregation of amyloid-beta peptides, a hallmark of AD pathology .
  • Antioxidant Activity : The compound has shown moderate antioxidant properties, which may help mitigate oxidative stress in neuronal cells. This is particularly relevant in neurodegenerative conditions where oxidative damage plays a significant role .
  • Neuroprotective Effects : In vitro studies have indicated that the compound can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides by reducing levels of pro-inflammatory cytokines such as TNF-α and free radicals .

In Vitro Studies

Cell Culture Experiments : Research involving cell cultures has demonstrated that treatment with this compound leads to a reduction in cell death rates among astrocytes exposed to Aβ peptides. The protective effect was attributed to the compound's ability to modulate inflammatory responses and oxidative stress levels .

In Vivo Studies

In vivo studies using animal models have been conducted to evaluate the efficacy of this compound in preventing cognitive decline associated with AD. These studies often involve administering the compound to models treated with scopolamine, which induces memory deficits similar to those seen in AD. While initial results showed promise, further research is needed to confirm these findings due to issues related to bioavailability and pharmacokinetics in vivo .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Alzheimer's Disease Model : In one study, the compound was tested against established AD models with promising results in reducing amyloid plaque formation and improving cognitive function as measured by behavioral tests .
  • Neuroprotective Agents : Another study focused on its role as a neuroprotective agent against various neurotoxins, demonstrating significant reductions in neuronal cell death when administered prior to exposure to harmful agents .

Comparison with Similar Compounds

Key insights :

  • Longer reaction times (e.g., 6 h reflux in ) are typical for thiazole ring formation .
  • Steric hindrance from tert-butyl in the target compound may reduce yields compared to simpler analogs like Compound 7 .

Hypotheses for the target compound :

  • The pyridinium-thiazole system may enable DNA intercalation or enzyme inhibition, similar to YO-Pro-1 and Compound 5 .
  • The tert-butyl group could reduce metabolic degradation, enhancing bioavailability compared to methyl-substituted analogs .

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